molecular formula C7H11ClN4O B2475827 2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide CAS No. 2411178-56-6

2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide

Cat. No.: B2475827
CAS No.: 2411178-56-6
M. Wt: 202.64
InChI Key: DNQMGISABYGNKG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide is a synthetic organic compound that features a chloroacetamide moiety linked to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the chloroacetamide group: This step involves the reaction of the triazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The triazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution reactions: Formation of derivatives with various functional groups replacing the chloro group.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

Scientific Research Applications

2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathway Modulation: It can modulate cellular pathways by interacting with key signaling molecules, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[(1R)-1-(1H-1,2,3-triazol-5-yl)ethyl]acetamide: Lacks the methyl group on the triazole ring.

    2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide: Contains a different triazole isomer.

Uniqueness

2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide is unique due to the specific positioning of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c1-5(10-7(13)3-8)6-4-9-11-12(6)2/h4-5H,3H2,1-2H3,(H,10,13)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQMGISABYGNKG-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=NN1C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.